Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-5-(4-methylphenyl)-7-(trifluoromethyl)-, (5R,7S)-: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of acyclic reagents and advanced synthetic techniques to achieve efficient and scalable synthesis. The development of these methods has been driven by the need for high-yield and cost-effective production processes .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, anxiety, and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets and pathways. These compounds may act as inhibitors of enzymes or receptors, modulating various biological processes. The exact mechanism depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their functional groups and biological activities .
Uniqueness
The uniqueness of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-5-(4-methylphenyl)-7-(trifluoromethyl)-, (5R,7S)- lies in its specific functional groups and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H20F4N4O |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(5R,7S)-N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H20F4N4O/c1-13-2-6-15(7-3-13)18-10-19(22(24,25)26)30-20(29-18)17(12-28-30)21(31)27-11-14-4-8-16(23)9-5-14/h2-9,12,18-19,29H,10-11H2,1H3,(H,27,31)/t18-,19+/m1/s1 |
InChI Key |
DFLIKCVIUDYGOH-MOPGFXCFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)N2)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)N2)C(F)(F)F |
Origin of Product |
United States |
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